2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 78317-83-6) is a substituted tetrahydroisoquinoline derivative with the molecular formula C₁₆H₁₇NO (monoisotopic mass: 239.1310 g/mol) . It is synthesized via copper-catalyzed alkynylation of N-protected tetrahydroisoquinolines, yielding a light yellow oil with a moderate 42% isolated yield using column chromatography (PE/DCM eluent) . Key spectral data include an Rf value of 0.30 (PE:EtOAc = 20:1) and NMR/IR profiles consistent with literature .
Properties
CAS No. |
823814-04-6 |
|---|---|
Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H21NO/c1-26-22-14-12-21(13-15-22)25-18-17-20-9-5-6-10-23(20)24(25)16-11-19-7-3-2-4-8-19/h2-10,12-15,24H,17-18H2,1H3 |
InChI Key |
ZLCXOTJSWFHZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Procedure Summary
- Starting material: 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1a).
- Reagents: Phenylethyne (10 equivalents), squaraine photocatalyst (Sq687, 5 mol%), copper(I) iodide (CuI, 10 mol%).
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Stirring under air atmosphere, irradiation with near-infrared LED (810 nm) at room temperature for 30 hours.
- Workup: Extraction with ethyl acetate, drying over magnesium sulfate, filtration, concentration under vacuum.
- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
- Yield: Approximately 75% isolated yield of the target compound as a yellow oil.
Key Data
| Parameter | Details |
|---|---|
| Starting material amount | 30 mg (0.13 mmol) |
| Phenylethyne amount | 128 mg (1.3 mmol, 10 equiv.) |
| Photocatalyst loading | 3.6 mg (0.0063 mmol, 5 mol%) |
| Copper catalyst loading | 2.4 mg (0.013 mmol, 10 mol%) |
| Solvent volume | 1.3 mL DMSO |
| Reaction time | 30 hours |
| Temperature | Room temperature |
| Yield | 75% isolated yield |
| Product state | Yellow oil |
| Purification solvent system | Petroleum ether : ethyl acetate = 9:1 |
This method is notable for mild conditions, use of visible to near-infrared light, and relatively high yield, making it attractive for sensitive substrates and late-stage functionalization.
Transition Metal-Catalyzed Coupling Methods
Alternative methods involve palladium- or copper-catalyzed coupling reactions, such as Sonogashira-type alkynylations, to introduce the phenylethynyl group onto the tetrahydroisoquinoline scaffold.
Example Procedure (Literature-Based)
- Preparation of 2-(4-methoxyphenyl)ethynylbenzyl azide as an intermediate.
- Reaction with palladium bromide (PdBr2) and copper bromide (CuBr) catalysts in a mixed solvent system (1,2-dichloroethane/water).
- Reaction temperature: 60–80 °C.
- Reaction time: 20–22 hours.
- Workup: Filtration, aqueous washes, extraction with ethyl acetate, drying, and concentration.
- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- Yields reported: 42–83% for related isoquinoline derivatives.
This method is effective for constructing isoquinoline derivatives with high purity (>99%) and good isolated yields, though it requires elevated temperatures and longer reaction times compared to photocatalytic methods.
Multi-Component and Other Synthetic Routes
Some syntheses of related tetrahydroisoquinoline derivatives employ multi-component reactions involving:
- 1,2,3,4-tetrahydroisoquinoline or substituted analogs.
- Halogenated reagents (e.g., bromotrichloromethane).
- Photochemical or radical initiation steps.
- Subsequent coupling with alkynes or arylboron reagents.
These methods can achieve high yields (up to 94%) for related compounds and provide a modular approach to functionalization, though specific data for the exact compound this compound are less common.
Comparative Summary Table of Preparation Methods
| Method Type | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| NIR Photocatalysis + CuI | 2-(4-methoxyphenyl)-THIQ, phenylethyne, Sq687, CuI, DMSO, 810 nm LED, RT, 30 h | 75 | Mild conditions, visible light, good yield | Long reaction time |
| Pd/Cu-Catalyzed Coupling | PdBr2, CuBr, 1,2-dichloroethane/water, 60–80 °C, 20–22 h | 42–83 | High purity, well-established | Elevated temperature, longer time |
| Radical/Photochemical Multi-step | THIQ, bromotrichloromethane, arylboron reagents, photochemical irradiation | Up to 94 | High yield, modular synthesis | Requires specialized setup |
Research Findings and Notes
- The photocatalytic method using squaraine dyes represents a modern, green approach, leveraging near-infrared light to activate the reaction, which is less damaging to sensitive functional groups and allows for ambient temperature conditions.
- Transition metal-catalyzed methods remain robust and widely used, especially for scale-up and industrial applications, though they often require inert atmospheres and higher temperatures.
- Purification typically involves silica gel chromatography with petroleum ether and ethyl acetate solvent systems, with Rf values around 0.53 for the target compound in a 9:1 petroleum ether:ethyl acetate system.
- The molecular formula of the compound is C24H21NO, with a molecular weight of 339.4 g/mol, confirming the expected structure after synthesis.
Chemical Reactions Analysis
Synthetic Routes and Alkynylation Reactions
The compound is primarily synthesized via alkynylation reactions using transition-metal catalysts. Key methods include:
(a) Photoredox-Catalyzed Alkynylation
A squaraine-based near-infrared photocatalyst (Sq687) enables the reaction of 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline with phenylacetylene derivatives under mild conditions .
| Reaction Conditions | Details |
|---|---|
| Catalyst | Sq687 (5 mol%) |
| Solvent | DMSO |
| Light Source | 810 nm near-infrared LED |
| Temperature | Room temperature |
| Yield | 79% |
Mechanistic Insight : The reaction proceeds via a radical pathway, where the photocatalyst oxidizes the tetrahydroisoquinoline substrate, generating a nitrogen-centered radical. This intermediate couples with the alkyne to form the C–C bond .
(b) Copper-Catalyzed Alkynylation
Copper(I) iodide and DMEDA (N,N'-dimethylethylenediamine) facilitate alkynylation using phenylacetylene under aerobic conditions :
| Reaction Conditions | Details |
|---|---|
| Catalyst | CuI (10 mol%), DMEDA (20 mol%) |
| Base | K₃PO₄ |
| Solvent | Dichloromethane |
| Reaction Time | 24 hours |
| Yield | 78% |
(a) Phosphonation
Reaction with diethyl phosphite under oxidative conditions introduces a phosphonate group at the C1 position :
Yield : 65% | Rf : 0.42 (hexane/ethyl acetate 4:1) .
(b) Nitroalkane Addition
The compound reacts with nitromethane in the presence of squaraine photocatalysts to form nitroalkylated derivatives :
Yield : 81% | Rf : 0.46 (pentane/Et₂O 9:1) .
(a) 1H NMR (CDCl₃, 400 MHz)
-
δ 7.35–7.20 (m) : 9H (aromatic protons)
-
δ 4.31 (s) : 2H (CH₂N)
-
δ 3.79 (s) : 3H (OCH₃)
-
δ 3.45 (t) : 2H (CH₂ adjacent to nitrogen)
(b) 13C NMR (CDCl₃, 101 MHz)
-
δ 153.3 (C–OCH₃)
-
δ 114.6 (C≡C)
-
δ 55.6 (OCH₃)
(c) Chromatography
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Alkynyl Chain Length : Increasing alkynyl chain length (e.g., 14b vs. 14c ) correlates with higher yields (75% vs. 61%), suggesting steric or electronic effects influence reaction efficiency .
- Substituent Type : The benzyl-substituted 8o achieves a 98% yield, far exceeding the target compound’s 42%, likely due to reduced steric hindrance compared to the phenylethynyl group .
- Solid vs. Oil : The absence of an ethynyl group in 3C results in a solid state, highlighting the role of alkynyl groups in lowering melting points .
Neurotoxicity and Metabolism
- N-Methylated Analogues: N-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives (e.g., 1MeTIQ) are oxidized by monoamine oxidase to neurotoxic isoquinolinium ions, mimicking MPTP’s Parkinsonian pathway.
- Blood-Brain Barrier (BBB) Penetration: Unsubstituted tetrahydroisoquinolines (TIQ) and 1MeTIQ concentrate in the brain (4.5× blood levels), suggesting that the target compound’s 4-methoxyphenyl and phenylethynyl groups may enhance lipophilicity and BBB penetration .
Antifungal Activity
- C11-Alkyl Derivatives: N-Alkyl tetrahydroisoquinolines with C11 chains exhibit antifungal activity comparable to clotrimazole by inhibiting ergosterol biosynthesis. While the target compound lacks a long alkyl chain, its phenylethynyl group may offer alternative mechanisms for bioactivity .
Spectral and Structural Analysis
- ¹H NMR Shifts : The target compound’s methoxy group resonates near δ 3.86 ppm (similar to 3C ), while dimethoxy derivatives (e.g., 1n ) show additional peaks at δ 3.82–3.80 ppm for adjacent methoxy groups .
- IR Signatures: The phenylethynyl group in the target compound and 8o generates a distinct alkyne stretch at ~2115 cm⁻¹, absent in non-alkynylated analogues .
Biological Activity
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Synthesis
The synthesis of this compound involves a multi-step process that includes the use of various reagents and catalysts. The compound is synthesized through a reaction involving 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline and phenylethyne under specific conditions such as temperature and solvent choice (DMSO) .
Antitumor Activity
Recent studies have evaluated the antitumor activity of tetrahydroisoquinoline derivatives, including the target compound. In vitro assays have shown promising results with IC50 values indicating significant potency against various cancer cell lines. For instance:
These findings suggest that the compound exhibits greater efficacy compared to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with cellular pathways involved in apoptosis and cell cycle regulation. The compound may inhibit specific kinases or transcription factors that are crucial for cancer cell proliferation .
Case Studies
In a notable study published in Nature, researchers investigated the effects of various tetrahydroisoquinoline derivatives on tumor growth in vivo. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Preliminary data suggest good oral bioavailability and a half-life suitable for therapeutic use . Further studies are needed to confirm these findings and assess the compound's safety profile.
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline?
Answer:
The compound is synthesized via reductive amination or nucleophilic substitution. Key steps include:
- Reductive amination : Reacting 4-methoxybenzaldehyde with tetrahydroisoquinoline derivatives in the presence of NaHB(OAc)₃ in 1,2-dichloroethane, followed by HCl workup and crystallization .
- Electrophilic substitution : Introducing the phenylethynyl group via Sonogashira coupling or alkyne addition under palladium catalysis .
- Intermediate trapping : Electrochemical oxidative dehydrogenation of tetrahydroisoquinoline precursors, monitored via real-time nESI mass spectrometry (e.g., capturing intermediates at 2 kV DC voltage) .
Advanced: How can electrochemical pathways be optimized for synthesizing derivatives of this compound?
Answer:
Electrooxidative dehydrogenation (Fig. 3a in ) reveals two pathways: direct oxidation or TEMPO-mediated radical mechanisms. Key parameters include:
- Voltage optimization : 2 kV DC voltage stabilizes intermediates like radical cations .
- Additive screening : TEMPO (10 mol%) enhances selectivity by stabilizing reactive intermediates, though it limits independent reaction condition adjustments .
- Scale-up validation : Transition from picomole-scale nESI-MS screening to undivided electrolytic cells confirms pathway viability for gram-scale synthesis .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.7 ppm) and phenylethynyl (δ 7.2–7.5 ppm) protons. Tetrahydroisoquinoline backbone protons appear as multiplet signals (δ 2.8–4.2 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 384.1993 (calculated: 384.1958) .
- IR : Key peaks include C≡C stretch (~2115 cm⁻¹) and methoxy C-O (1242 cm⁻¹) .
Advanced: How do structural modifications influence pharmacological activity?
Answer:
- Tetrahydroisoquinoline core : 1-Oxo derivatives (e.g., from ) show enhanced bradycardic activity (IC₅₀ = 0.32 µM for I(f) channel inhibition) compared to non-oxidized analogs.
- Substituent effects : Methoxy or ethoxy groups on the terminal aromatic ring improve in vivo efficacy (e.g., 98% yield in 8o derivatives) .
- Anti-malarial activity : 1-Aryl substitutions (e.g., 4-chlorophenyl) yield IC₅₀ < 0.2 µg/mL against P. falciparum with low cytotoxicity (CC₅₀ > 174 µM) .
Basic: How is diastereoselectivity achieved in polycyclic lactam derivatives of this scaffold?
Answer:
- Domino ring-closure : Reacting 1-substituted tetrahydroisoquinolines with γ-/δ-oxo acids under acidic conditions yields angular or linear lactams.
- Steric control : Aromatic or methyl substituents on side chains dictate stereochemical outcomes (e.g., 8:1 diastereomeric ratio via NaBH₄ reduction) .
Advanced: How can contradictory neurotoxic and therapeutic effects of tetrahydroisoquinoline derivatives be reconciled?
Answer:
- Endogenous neurotoxins : 1-Benzyl derivatives (e.g., 1BnTIQ) induce Parkinsonism-like behavior in mice (pole test) but are mitigated by 1-methyl analogs .
- Therapeutic potential : Structural analogs (e.g., 1-oxo derivatives) show minimal blood pressure effects despite potent bradycardic activity, suggesting substituent-dependent toxicity .
- Methodological reconciliation : Use in vitro cytotoxicity assays (e.g., rat myoblast CC₅₀) and in vivo behavioral models to balance efficacy and safety .
Basic: What are the key challenges in scaling up electrosynthetic reactions for this compound?
Answer:
- Reaction integration : Coupling nESI-MS with electrolysis limits solvent/voltage optimization but enables rapid screening .
- Intermediate stability : Radical cations require stabilization via additives (TEMPO) or low temperatures to prevent decomposition .
Advanced: How does real-time mass spectrometry enhance reaction mechanism elucidation?
Answer:
- Picomole sensitivity : Captures transient intermediates (e.g., radical cations) during electrooxidation, validated by control experiments without voltage/TEMPO .
- Dynamic monitoring : Tracks reaction progress at 0–5 min intervals, revealing competing pathways (direct vs. TEMPO-mediated oxidation) .
Basic: What computational tools support structural analysis of derivatives?
Answer:
- PubChem data : Validates IUPAC names and InChI keys via computed spectra (e.g., SWJPEVDFTWMFLQ-UHFFFAOYSA-N) .
- Docking studies : Predict binding to targets like I(f) channels using stereochemical data from X-ray crystallography (e.g., RCSB PDB entry 2H4) .
Advanced: What methodologies address low yields in complex multi-step syntheses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
